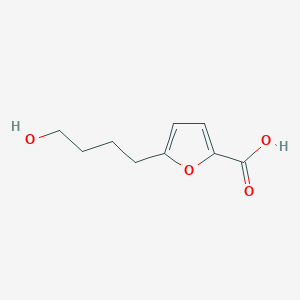

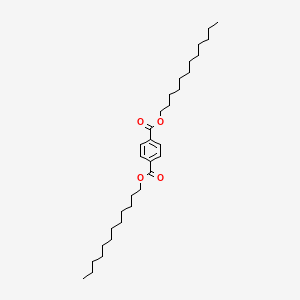

5-(4-Hydroxybutyl)furan-2-carboxylic acid

Overview

Description

5-(4-Hydroxybutyl)furan-2-carboxylic acid, also known as HBFCA, is a naturally occurring compound found in various food sources, such as coffee, bread, and roasted peanuts. HBFCA has gained significant attention in recent years due to its potential health benefits and its role as a biomarker for certain diseases. In

Scientific Research Applications

Biobased Building Blocks in Pharmaceutical and Polymer Industries : Furan carboxylic acids, such as 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), derived from 5-hydroxymethylfurfural (HMF), are promising biobased building blocks in the pharmaceutical and polymer industries. These compounds are synthesized using enzyme cascade systems, indicating their potential in green chemistry applications (Hao‐Yu Jia et al., 2019).

Biobased Platform Chemical for Polymer Production : Furan-2,5-dicarboxylic acid (FDCA) is a significant biobased platform chemical for producing polymers. The enzymatic oxidation of HMF to FDCA showcases an innovative approach for synthesizing polymer precursors at ambient conditions, highlighting the shift towards sustainable chemical processes (W. Dijkman et al., 2014).

Bioresource Conversion for Chemical Production : Furan derivatives, including HMF and FDCA, are recognized as valuable bio-based chemicals. The conversion of biomass resources into these furan derivatives points to their significant role as feedstock for bulk chemicals and fuels, representing a sustainable alternative to traditional hydrocarbon sources (S. Teong et al., 2014).

Biobased Polyesters Synthesis : The compound 2,5-bis(hydroxymethyl)furan, which is structurally related to 5-(4-Hydroxybutyl)furan-2-carboxylic acid, has been utilized in enzymatically synthesizing novel biobased furan polyesters. These polyesters demonstrate potential as sustainable alternatives to petroleum-based polymers (Yi Jiang et al., 2014).

Biomass Conversion into Furan Carboxylic Acids : The conversion of biomass into furan carboxylic acids, including HMFCA and FDCA, using gold nanoparticle catalysts, represents a significant advancement in the field of green chemistry and sustainable material production (O. Casanova et al., 2009).

High Productivity Biocatalysts for Furan Carboxylic Acids : Engineered Escherichia coli cells have been used to produce furan carboxylic acids efficiently, demonstrating their potential as high-productivity biocatalysts for industrial applications. This development underscores the role of biotechnology in advancing sustainable chemical production (Xue-ying Zhang et al., 2020).

properties

IUPAC Name |

5-(4-hydroxybutyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-6-2-1-3-7-4-5-8(13-7)9(11)12/h4-5,10H,1-3,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXRQASGUOQUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601262405 | |

| Record name | 2-Furancarboxylic acid, 5-(4-hydroxybutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Hydroxybutyl)furan-2-carboxylic acid | |

CAS RN |

1909313-80-9 | |

| Record name | 2-Furancarboxylic acid, 5-(4-hydroxybutyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909313-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarboxylic acid, 5-(4-hydroxybutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-propan-2-yl [2-(4-bromophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B1653624.png)

![(3As,7aR)-3a,4,5,6,7,7a-hexahydro-3H-[1,3]oxazolo[4,5-c]pyridin-2-one](/img/structure/B1653627.png)

![3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1653631.png)

![9,10-Bis[4-(2,2-diphenylethenyl)phenyl]anthracene](/img/structure/B1653633.png)

![Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester](/img/structure/B1653646.png)